molecular formula C17H16N4O3S2 B2924720 2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide CAS No. 1105228-25-8

2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide

Cat. No.: B2924720
CAS No.: 1105228-25-8
M. Wt: 388.46
InChI Key: PFLCKXURFSYHJE-UHFFFAOYSA-N
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Description

2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions.

    Attachment of Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be attached through a series of reactions involving sulfonation and subsequent coupling with benzyl derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(phenylamino)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide
  • 2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxylate
  • 2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxylic acid

Uniqueness

2-(phenylamino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other thiazole derivatives. Its sulfamoylbenzyl group, in particular, may enhance its solubility, stability, or interaction with biological targets.

Properties

IUPAC Name

2-anilino-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c18-26(23,24)14-8-6-12(7-9-14)10-19-16(22)15-11-25-17(21-15)20-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,22)(H,20,21)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLCKXURFSYHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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